Cas no 221682-41-3 (Jasmonic Acid)

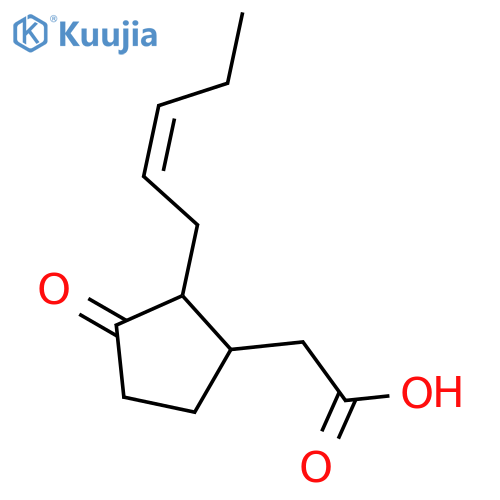

Jasmonic Acid structure

商品名:Jasmonic Acid

CAS番号:221682-41-3

MF:C12H18O3

メガワット:210.269524097443

MDL:MFCD00189365

CID:3160886

PubChem ID:87558656

Jasmonic Acid 化学的及び物理的性質

名前と識別子

-

- ?? Jasmonic acid

- Jasmonic Acid (mixture of isomers)

- 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone (mixture of isomers)

- 3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid (mixture of isomers)

- (+/-)-Jasmonic acid

- ZNJFBWYDHIGLCU-ARJAWSKDSA-N

- 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone

- J0004

- 3-oxo-2-[(z)-2-pentenyl]-1-cyclopentaneacetic acid

- {3-Oxo-2-[2-pentenyl]cyclopentyl}acetic acid, AldrichCPR

- 3-Oxo-2-(2Z)-2-penten-1-yl-cyclopentane-1-acetic acid

- (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetic acid

- D91222

- 221682-41-3

- 77026-92-7

- MFCD00189365

- CS-0357506

- (1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid; (+/-)-Jasmonic Acid; [1alpha,2beta(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid;

- 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

- Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-

- SCHEMBL4360733

- CHEMBL445499

- Cyclopentaneaceticacid,3-oxo-2-(2Z)-2-penten-1-yl-

- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-

- Jasmonic Acid

-

- MDL: MFCD00189365

- インチ: 1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-

- InChIKey: ZNJFBWYDHIGLCU-ARJAWSKDSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])(C([H])([H])C(=O)O[H])C1([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 210.125594432g/mol

- どういたいしつりょう: 210.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 54.4

Jasmonic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256604-1g |

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |

221682-41-3 | 85% | 1g |

$260 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256604-5g |

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |

221682-41-3 | 85% | 5g |

$710 | 2023-05-17 | |

| TRC | J210543-100mg |

Jasmonic Acid |

221682-41-3 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM468002-1g |

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |

221682-41-3 | 95%+ | 1g |

$144 | 2024-07-18 | |

| TRC | J210543-50mg |

Jasmonic Acid |

221682-41-3 | 50mg |

$ 65.00 | 2022-06-04 | ||

| Apollo Scientific | BIJ0379-250mg |

(+/-)-Jasmonic acid |

221682-41-3 | 250mg |

£54.00 | 2025-02-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-484802-1 g |

Jasmonic Acid (mixture of isomers), |

221682-41-3 | 1g |

¥2,738.00 | 2023-07-11 | ||

| Chemenu | CM468002-5g |

Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)- |

221682-41-3 | 95%+ | 5g |

$561 | 2024-07-18 | |

| abcr | AB250194-5 g |

Jasmonic Acid (mixture of isomers), 85%; . |

221682-41-3 | 85% | 5g |

€539.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DZ447-200mg |

Jasmonic Acid |

221682-41-3 | 85.0%(GC) | 200mg |

¥460.0 | 2022-05-30 |

Jasmonic Acid 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

221682-41-3 (Jasmonic Acid) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 506-17-2(cis-Vaccenic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221682-41-3)Jasmonic Acid

清らかである:99%

はかる:5g

価格 ($):510.0